O-Ethyl ethylphosphonothioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

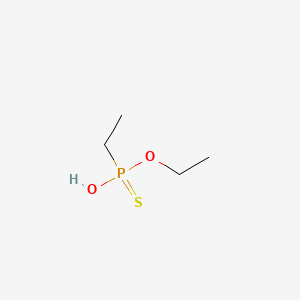

O-Ethyl ethylphosphonothioic acid is an organophosphorus compound known for its unique chemical properties and applications It is a derivative of phosphonothioic acid, characterized by the presence of an ethyl group attached to the phosphorus atom and an ethoxy group attached to the sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl ethylphosphonothioic acid typically involves the reaction of ethylphosphonothioic dichloride with ethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

EtP(S)Cl2+EtOH→EtP(S)(OEt)H+HCl

In this reaction, ethylphosphonothioic dichloride (EtP(S)Cl₂) reacts with ethanol (EtOH) to produce this compound (EtP(S)(OEt)H) and hydrochloric acid (HCl) as a byproduct .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as distillation and recrystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

O-Ethyl ethylphosphonothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.

Reduction: It can be reduced to form phosphonous acid derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphonothioic acid derivatives.

Reduction: Phosphonous acid derivatives.

Substitution: Various substituted phosphonothioic acid derivatives.

Wissenschaftliche Forschungsanwendungen

O-Ethyl ethylphosphonothioic acid is a chemical compound with the molecular formula C4H11O2PS . Research on this compound and its derivatives reveals several applications, particularly in synthesizing organophosphorus compounds and nerve agents.

Synthesis of V-type Nerve Agents: this compound is a precursor in synthesizing V-type nerve agents like VE and VX .

- The EMPTA Process this compound (EMPTA) is produced from PSCl3 through a reaction with ethanol and KOH. EMPTA is then converted to VX through a reaction with diisopropylaminoethyl chloride . By changing the substituents in the reactants, other V-type nerve agents can be produced . The detection of EMPTA in soil samples was used as an indicator for the alleged development of VX in the Sudanese pharmaceutical industry Al Shifa .

Production of Optically Active Phosphorus Derivatives: Optically active derivatives of phosphorus-based thioacids have applications in asymmetric synthesis .

- Asymmetric Demethylation: A method for separating isomers of thioacids involves asymmetric demethylation of O,O,S-trimethyl phosphorothiolothionate with strychnine .

- Resolution of Phosphoramidothioic Acids: Optically active phosphoramidothioic acids can be obtained through fractional crystallization of their diastereoisomeric quinine salts .

Resolution of Aryl-H-Phosphinates: Aryl-H-phosphinates can be resolved using resolving agents like (R,R)-(1-naphthyl)-spiro-TADDOL, which allows for the enantioseparation of various phosphorus-containing racemic compounds .

- Enantioseparation Method: This method has been optimized to give high enantiomeric excess (ee > 98%) for several derivatives and can be used on a gram scale . The structures of the diastereomeric intermediates and the secondary interactions between them have been investigated, and the most important factors of enantiomeric recognition have been established .

Other Derivatives and Analogues:

- O-Phenyl Ethylphosphonothioic Acid: This compound is designed with a conformationally flexible phenoxy group and is used in chiral recognition studies .

- Enantiopure O-Substituted Phenylphosphonothioic Acids: These acids exhibit chiral recognition ability during salt crystallization, which is valuable in chiral recognition mechanisms .

Table of Applications

Wirkmechanismus

The mechanism of action of O-Ethyl ethylphosphonothioic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and molecular targets involved depend on the context of its use and the nature of the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-Ethyl methylphosphonothioic acid: Similar in structure but with a methyl group instead of an ethyl group.

O,O-Diethyl ethylphosphonothioate: Contains two ethoxy groups attached to the phosphorus atom.

Ethylphosphonothioic acid: Lacks the ethoxy group present in O-Ethyl ethylphosphonothioic acid

Uniqueness

This compound is unique due to its specific combination of ethyl and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer |

4789-36-0 |

|---|---|

Molekularformel |

C4H11O2PS |

Molekulargewicht |

154.17 g/mol |

IUPAC-Name |

ethoxy-ethyl-hydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H11O2PS/c1-3-6-7(5,8)4-2/h3-4H2,1-2H3,(H,5,8) |

InChI-Schlüssel |

AIJQQTBLBLBZDI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=S)(CC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.